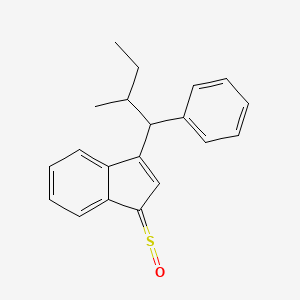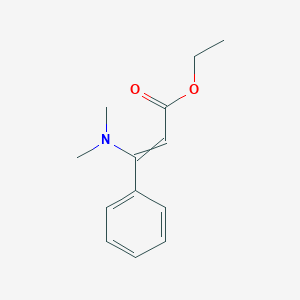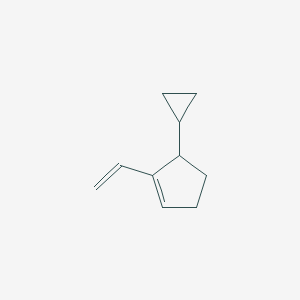
4-(Butylamino)-6-phenylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Butylamino)-6-phenylpyridazin-3(2H)-one is a chemical compound belonging to the pyridazinone family Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylamino)-6-phenylpyridazin-3(2H)-one typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones. One common method involves the condensation of 2,6-dichloropyridazine with butylamine and phenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-(Butylamino)-6-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylamino or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridazinone oxides.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of substituted pyridazinones with different functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(Butylamino)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of signaling pathways.
類似化合物との比較
Similar Compounds
4,6-Disubstituted Pyridazin-3(2H)-ones: These compounds share a similar core structure but differ in the substituents attached to the pyridazinone ring.
2,6-Di-tert-butyl-4-(alkylamino)methylphenols: These compounds have similar functional groups but differ in the core structure.
Uniqueness
4-(Butylamino)-6-phenylpyridazin-3(2H)-one is unique due to its specific combination of butylamino and phenyl groups attached to the pyridazinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
89868-09-7 |
|---|---|
分子式 |
C14H17N3O |
分子量 |
243.30 g/mol |
IUPAC名 |
5-(butylamino)-3-phenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C14H17N3O/c1-2-3-9-15-13-10-12(16-17-14(13)18)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H,15,16)(H,17,18) |
InChIキー |
LRNHHHJSGCBPIA-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=CC(=NNC1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


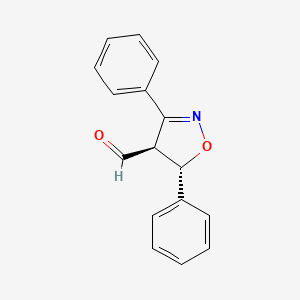
![4-Chloro-5-({[(4-methoxyphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14375992.png)
![Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]-](/img/structure/B14376003.png)
![4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14376013.png)
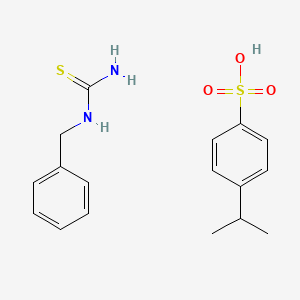
methanone](/img/structure/B14376026.png)
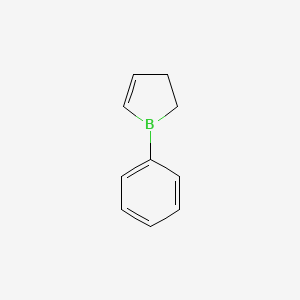
![N-tert-Butyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14376033.png)
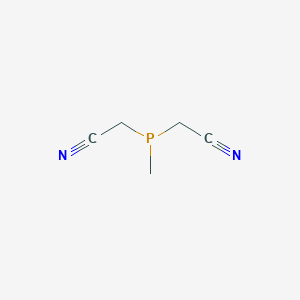
![[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane)](/img/structure/B14376046.png)
![1-Fluorobicyclo[3.2.2]non-6-ene](/img/structure/B14376054.png)
